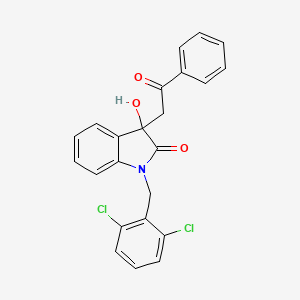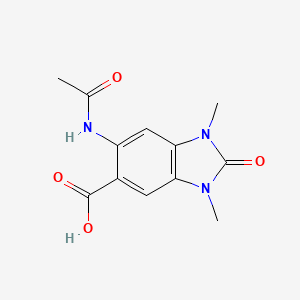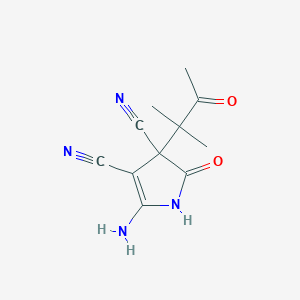![molecular formula C21H18FNO3S B11052952 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11052952.png)
3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-dimethoxyphenyl is coupled with a halogenated thieno[3,2-b]pyridine intermediate.
Introduction of the 3-Fluorophenyl Group: This can be accomplished through a similar coupling reaction, using a boronic acid derivative of 3-fluorophenyl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may contribute to the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Similar structure but lacks the fluorine atom.
3-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 3-fluorophenyl groups in 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one contributes to its unique chemical properties and potential applications. The specific positioning of these groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H18FNO3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18FNO3S/c1-25-17-7-6-13(9-18(17)26-2)16-11-27-21-15(10-19(24)23-20(16)21)12-4-3-5-14(22)8-12/h3-9,11,15H,10H2,1-2H3,(H,23,24) |
InChI Key |
GEHLMYJCUPYEKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)

![2-{[2-(Butylsulfonyl)ethyl]sulfanyl}pyridine](/img/structure/B11052884.png)
![4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11052886.png)
![4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione](/img/structure/B11052891.png)

![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11052896.png)

![N,3-dimethyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11052918.png)
![4-[5-(2-phenylethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11052928.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11052934.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11052946.png)

![1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11052964.png)
